tert-Butyl 3-amino-6-nitro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-6-nitro-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both amino and nitro groups in the structure of this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-6-nitro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, or consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines.
Introduction of Functional Groups: The amino and nitro groups are introduced through nitration and amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-amino-6-nitro-1H-indazole-1-carboxylate can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo substitution reactions, where the tert-butyl group can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-6-nitro-1H-indazole-1-carboxylate is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Indazole derivatives have shown promise in the treatment of various diseases, making this compound a valuable compound for biological research.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design and synthesis of novel therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes. Its versatility in chemical reactions makes it a valuable intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-6-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and nitro groups in the compound can participate in various biochemical reactions, influencing cellular processes. For example, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
- tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
- tert-Butyl 6-amino-1H-indazole-1-carboxylate
Comparison: tert-Butyl 3-amino-6-nitro-1H-indazole-1-carboxylate is unique due to the presence of both amino and nitro groups, which provide distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C12H14N4O4 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
LUAILTFDFHEDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)N |
Origin of Product |
United States |
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